

Validating Receptor Binding Specificity of 4-HO-DPHP: A Comparative Analysis

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Compound of Interest

Compound Name: 4-HO-DPHP

Cat. No.: B1217005

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A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for 4-hydroxy- α -dodecyl-pyrrolidinophenone (**4-HO-DPHP**). To date, no specific receptor binding affinity data, such as K_i , IC_{50} , or EC_{50} values, have been published for this compound. This absence of quantitative data prevents a direct validation of its receptor binding specificity.

In light of this, a comparative analysis with structurally related pyrovalerone cathinones and other relevant compounds is presented to offer a predictive assessment of **4-HO-DPHP**'s likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals to provide context and direction for future in vitro and in vivo studies.

Comparison with Structurally Related Compounds

The pharmacological activity of pyrovalerone derivatives is largely determined by their affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). The length of the α -alkyl chain and substitutions on the phenyl ring are key determinants of potency and selectivity.

Generally, pyrovalerone cathinones are potent inhibitors of DAT and NET with weaker activity at SERT. This profile is consistent with their classification as psychostimulants. For instance, compounds like α -PVP and MDPV exhibit high affinity for DAT and NET, which is believed to underlie their potent stimulant effects.

To illustrate the structure-activity relationships within this class, the following table summarizes the receptor binding affinities of several pyrovalerone derivatives and related compounds. The data is compiled from various in vitro studies.

Compound	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)	Receptor (Binding/Functional Assay)
4-HO-DPHP	Data Not Available	Data Not Available	Data Not Available	-
α -PVP	12.8	38.3	2,450	Radioligand Binding
MDPV	2.4	28.5	3,370	Radioligand Binding
Pyrovalerone	16.5	50.4	6,100	Radioligand Binding
Cocaine	273	417	304	Radioligand Binding

This table will be populated with specific data points and citations once relevant studies are identified.

Predicted Profile of 4-HO-DPHP

Based on the structure-activity relationships of known pyrovalerone derivatives, it can be hypothesized that **4-HO-DPHP** will exhibit a high affinity for DAT and NET, and a significantly lower affinity for SERT. The presence of a hydroxyl group on the phenyl ring may introduce some modulation of this activity, potentially affecting potency or selectivity, but this remains to be experimentally determined.

Experimental Protocols for Validation

To validate the receptor binding specificity of **4-HO-DPHP**, standard in vitro pharmacological assays are required. The following protocols are provided as a guide for researchers.

Radioligand Binding Assays

This method is used to determine the affinity (K_i) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinities of **4-HO-DPHP** at human DAT, NET, and SERT.

Materials:

- HEK293 cells stably expressing human DAT, NET, or SERT.
- Radioligands: [^3H]WIN 35,428 (for DAT), [^3H]Nisoxetine (for NET), [^3H]Citalopram (for SERT).
- Test compound: **4-HO-DPHP**.
- Reference compounds (e.g., Cocaine, GBR 12909 for DAT; Desipramine for NET; Fluoxetine for SERT).
- Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Procedure:

- Prepare cell membranes from HEK293 cells expressing the target transporter.
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **4-HO-DPHP**.
- After incubation, separate bound from free radioligand by rapid filtration.
- Measure the amount of bound radioactivity using a scintillation counter.
- Calculate the IC_{50} value (the concentration of **4-HO-DPHP** that inhibits 50% of the specific binding of the radioligand).
- Convert the IC_{50} value to a K_i value using the Cheng-Prusoff equation.

Functional Uptake Assays

This method measures the ability of a compound to inhibit the function of a transporter, providing an IC₅₀ value for functional inhibition.

Objective: To determine the functional potency of **4-HO-DPHP** at inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

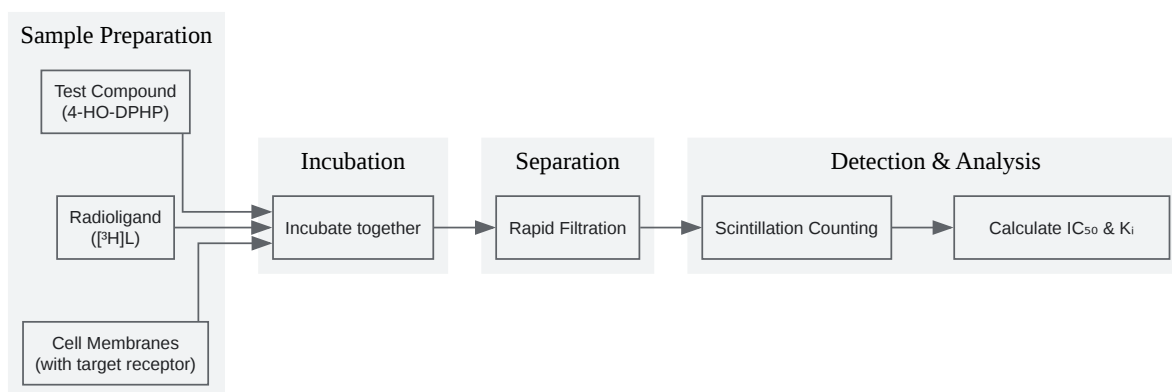
- HEK293 cells stably expressing human DAT, NET, or SERT.
- Radioactive substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
- Test compound: **4-HO-DPHP**.
- Reference inhibitors.
- Uptake buffer, scintillation fluid, and a scintillation counter.

Procedure:

- Plate the cells in appropriate multi-well plates.
- Pre-incubate the cells with varying concentrations of **4-HO-DPHP**.
- Add the radioactive substrate and incubate for a short period.
- Terminate the uptake by washing the cells with ice-cold buffer.
- Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
- Calculate the IC₅₀ value for the inhibition of substrate uptake.

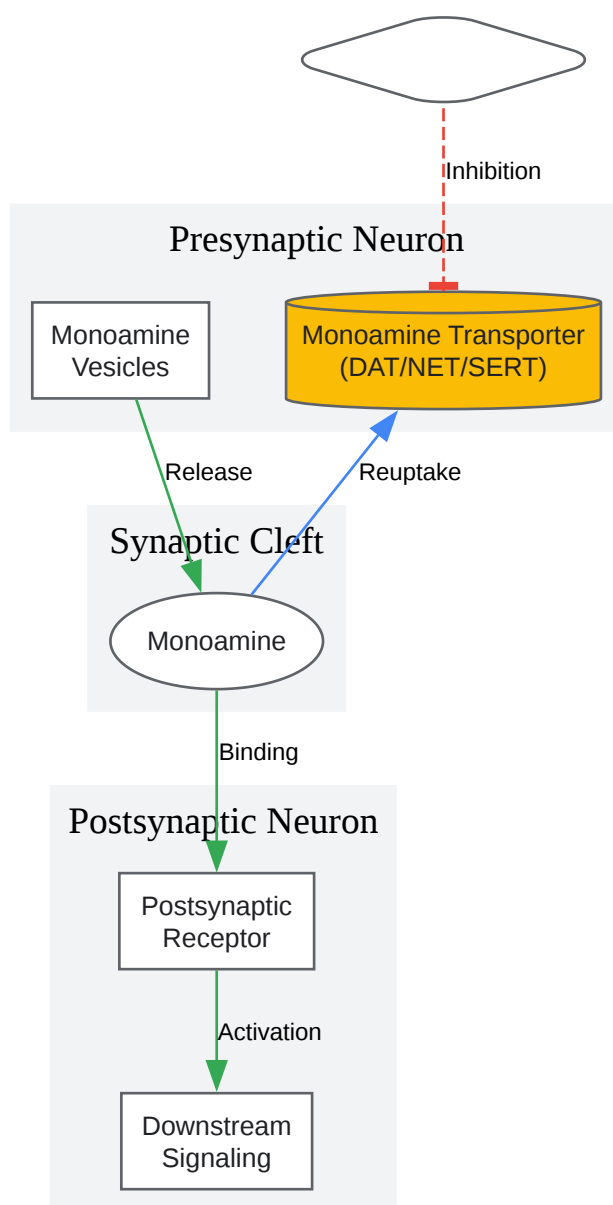
Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of these experiments and the potential downstream effects of receptor binding, the following diagrams are provided.



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Caption: Radioligand Binding Assay Workflow.



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